molecular formula C5H3ClFNO3S B8399792 N-fluoro-2-chloropyridinium-6-sulfonate

N-fluoro-2-chloropyridinium-6-sulfonate

Cat. No. B8399792
M. Wt: 211.60 g/mol
InChI Key: ONUKKFBYPOEATI-UHFFFAOYSA-N
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Patent
US04973697

Procedure details

A 25 ml egg-plant type flask was flushed with argon, and 83.0 mg (0.5 mmol) of methyl 4-hydroxyphenylacetate, 2 ml of dry 1,2-dichloroethane and 105.7 mg (0.5 mmol) of N-fluoro-2-chloropyridinium-6-sulfonate were charged. The flask was immersed in an oil bath of 80° C. and heated for 22 hours. After completion of the reaction, 20 ml of water was added thereto, and the mixture was extracted three times with 20 ml of methylene chloride. 2-Chloropyridine-6-sulfonic acid formed after the reaction was all transferred to the aqueous layer. The organic layer was washed with water and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure. The residue was purified by thin layer chromatography (eluent: hexane/diethyl ether=2/1) to obtain 49.4 mg (conversion yield: 63%) of methyl 3-fluoro-4-hydroxyphenylacetate, and 11.2 mg of methyl 4-hydroxyphenylacetate was recovered (recovery rate: 14%).
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
105.7 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1C=CC(CC(OC)=O)=CC=1.ClCCCl.F[N+:18]1[C:23]([S:24]([O-:27])(=[O:26])=[O:25])=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:28]>O>[Cl:28][C:19]1[CH:20]=[CH:21][CH:22]=[C:23]([S:24]([OH:27])(=[O:26])=[O:25])[N:18]=1

Inputs

Step One
Name
Quantity
83 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
105.7 mg
Type
reactant
Smiles
F[N+]1=C(C=CC=C1S(=O)(=O)[O-])Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
The flask was immersed in an oil bath of 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for 22 hours
Duration
22 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with 20 ml of methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.